5-Iodo-6-methyl-1,3-benzoxazole
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Overview
Description
5-Iodo-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and an iodo-substituted aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal oxides and nanocatalysts are frequently used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5-Iodo-6-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug discovery.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1,3-benzoxazole: Lacks the methyl group at the 6-position.
6-Methyl-1,3-benzoxazole: Lacks the iodine atom at the 5-position.
5-Bromo-6-methyl-1,3-benzoxazole: Contains a bromine atom instead of iodine at the 5-position.
Uniqueness
5-Iodo-6-methyl-1,3-benzoxazole is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and membrane permeability .
Properties
Molecular Formula |
C8H6INO |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
5-iodo-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
InChI Key |
JTXHLZMUBGWTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1I)N=CO2 |
Origin of Product |
United States |
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